molecular formula C19H18O6 B2401223 6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one CAS No. 859660-89-2

6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

Cat. No.: B2401223
CAS No.: 859660-89-2
M. Wt: 342.347
InChI Key: PVQQXAIZQYVNCS-AUWJEWJLSA-N
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Description

6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is a useful research compound. Its molecular formula is C19H18O6 and its molecular weight is 342.347. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

The synthesis of benzofuran derivatives and their biological properties have been a subject of interest due to their potential pharmacological applications. Studies have explored the synthesis of various benzofuran compounds, aiming to understand their structure-activity relationships and potential as therapeutic agents. For instance, the synthesis of benzofuran hydroxyamic acids as 5-lipoxygenase inhibitors demonstrates the potential of benzofuran derivatives in developing anti-inflammatory drugs (Ohemeng et al., 1994). Similarly, the total synthesis of 2-isopropyliden-2H-benzofuran-3-one from Verbesina luetzelburgii highlights the interest in naturally occurring benzofuran derivatives for their unique biological activities (Pergomet et al., 2017).

Antimicrobial and Anticancer Activities

New derivatives of benzofurans have been isolated and characterized for their antimicrobial and anticancer activities. For example, derivatives from the mangrove endophytic fungus Nigrospora sp. showed moderate antitumor and antimicrobial activities, suggesting the potential of benzofuran derivatives in developing new therapeutic agents (Xia et al., 2011). Additionally, the synthesis and evaluation of aurone derivatives based on benzofuran-3-one have been conducted, highlighting their varying anti-cancer activities and emphasizing the diversity of benzofuran derivatives as potential anticancer agents (Demirayak et al., 2015).

Antioxidant Activities

The exploration of antioxidant activities of benzofuran derivatives reveals their potential in combating oxidative stress-related diseases. A novel one-pot synthesis of benzofuran derivatives via Strecker reaction and their subsequent study for antioxidant activity demonstrated the capacity of these compounds to act as free radical scavengers, suggesting their utility in developing antioxidant therapies (Ezzatzadeh & Hossaini, 2018).

Properties

IUPAC Name

(2Z)-6-hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-10-13(20)6-5-12-17(21)14(25-18(10)12)7-11-8-15(22-2)19(24-4)16(9-11)23-3/h5-9,20H,1-4H3/b14-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQQXAIZQYVNCS-AUWJEWJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.